

Application Notes and Protocols: SulfoxFluor-Mediated Deoxyazidation of Alcohols with NaN₃

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Compound of Interest

Compound Name: SulfoxFluor

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This document provides detailed application notes and protocols for the **SulfoxFluor**-mediated deoxyazidation of alcohols using sodium azide (NaN₃). This method offers a significant advancement in the synthesis of alkyl azides, which are crucial building blocks in organic synthesis and drug discovery, particularly in click chemistry and for the introduction of amine functionalities.^{[1][2]} This protocol, utilizing N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (**SulfoxFluor**), allows for the direct conversion of a wide range of primary and secondary alcohols into their corresponding azides under mild, room temperature conditions, often with excellent yields and functional group tolerance.^{[1][3]}

Introduction

The direct conversion of alcohols to alkyl azides is a fundamental transformation in organic chemistry.^[4] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.^{[3][5]} The **SulfoxFluor**-mediated approach provides a practical and efficient alternative, demonstrating broad applicability, including the late-stage functionalization of complex molecules and natural products.^{[1][3]} This method is characterized by its operational simplicity and high efficiency, making it a valuable tool for medicinal chemists and process developers.

Reaction Principle

The reaction proceeds via the activation of the alcohol by **SulfoxFluor** in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a reactive sulfonimide intermediate. This intermediate is then susceptible to nucleophilic attack by the azide anion (from NaN₃) in an S_N2-type displacement, leading to the formation of the alkyl azide with inversion of stereochemistry at chiral centers.^[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and isolated yields for the deoxyazidation of various primary and secondary alcohols using the **SulfoxFluor**-mediated protocol.

Table 1: Deoxyazidation of Primary Alcohols

Entry	Substrate (Alcohol)	Sulfox Fluor (equiv)	NaN3 (equiv)	DBU (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylmethanol	2.2	4.0	1.8	DMF	rt	12	95
2	(4-Methoxyphenyl)methanol	2.2	4.0	1.8	DMF	rt	12	92
3	(4-Chlorophenyl)methanol	2.2	4.0	1.8	DMF	rt	12	96
4	1-Hexanol	2.2	4.0	1.8	DMF	rt	12	85
5	3-Phenyl-1-propanol	2.2	4.0	1.8	DMF	rt	12	88
6	Cyclohexylmethanol	2.2	4.0	1.8	DMF	rt	12	89

General conditions for primary alcohols: 0.2 mmol scale reactions.[\[1\]](#)[\[6\]](#)

Table 2: Deoxyazidation of Secondary Alcohols

Entry	Substrate (Alcohol)	SulfoxFluor (equiv)	NaN3 (equiv)	DBU (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	1-Phenylethanol	2.8	2.0	4.0	DMF	rt	24	93
2	1-(4-Methoxyphenyl)ethanol	2.8	2.0	4.0	DMF	rt	24	91
3	Cyclohexanol	2.8	2.0	4.0	DMF	rt	24	85
4	2-Octanol	2.8	2.0	4.0	DMF	rt	24	82
5	(-)-Menthol	2.8	2.0	4.0	DMF	rt	24	95
6	Cholesterol	2.8	2.0	4.0	DMF	rt	24	65

General conditions for secondary alcohols: 0.2 mmol scale reactions.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Materials and Reagents:

- Alcohol substrate
- N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (**SulfoxFluor**)
- Sodium azide (NaN3)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

General Procedure for Deoxyazidation of Primary Alcohols:

- To a dry reaction vial equipped with a magnetic stir bar, add the primary alcohol (0.2 mmol, 1.0 equiv).
- Add **SulfoxFluor** (0.44 mmol, 2.2 equiv) and sodium azide (0.8 mmol, 4.0 equiv).
- Add anhydrous DMF (1.0 mL, 0.2 M).
- Add DBU (0.36 mmol, 1.8 equiv) to the mixture at room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl azide.

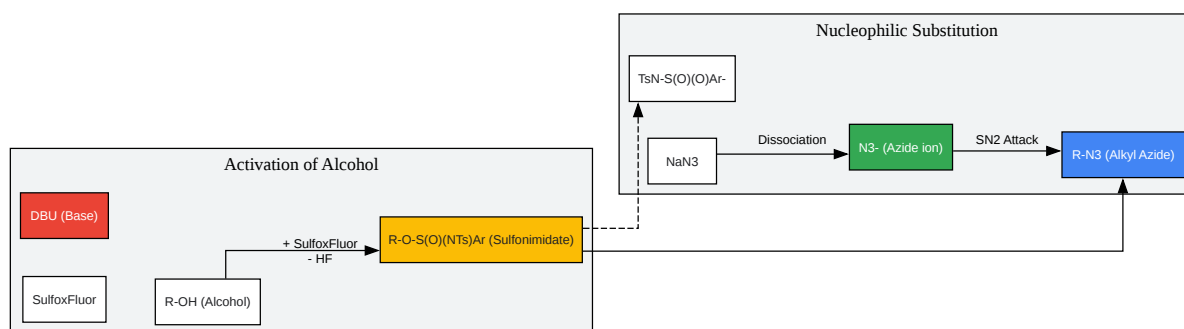
General Procedure for Deoxyazidation of Secondary Alcohols:

- To a dry reaction vial equipped with a magnetic stir bar, add the secondary alcohol (0.2 mmol, 1.0 equiv).
- Add **SulfoxFluor** (0.56 mmol, 2.8 equiv) and sodium azide (0.4 mmol, 2.0 equiv).
- Add anhydrous DMF (1.0 mL, 0.2 M).
- Add DBU (0.8 mmol, 4.0 equiv) to the mixture at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkyl azide.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the **SulfoxFluor**-mediated deoxyazidation of alcohols.

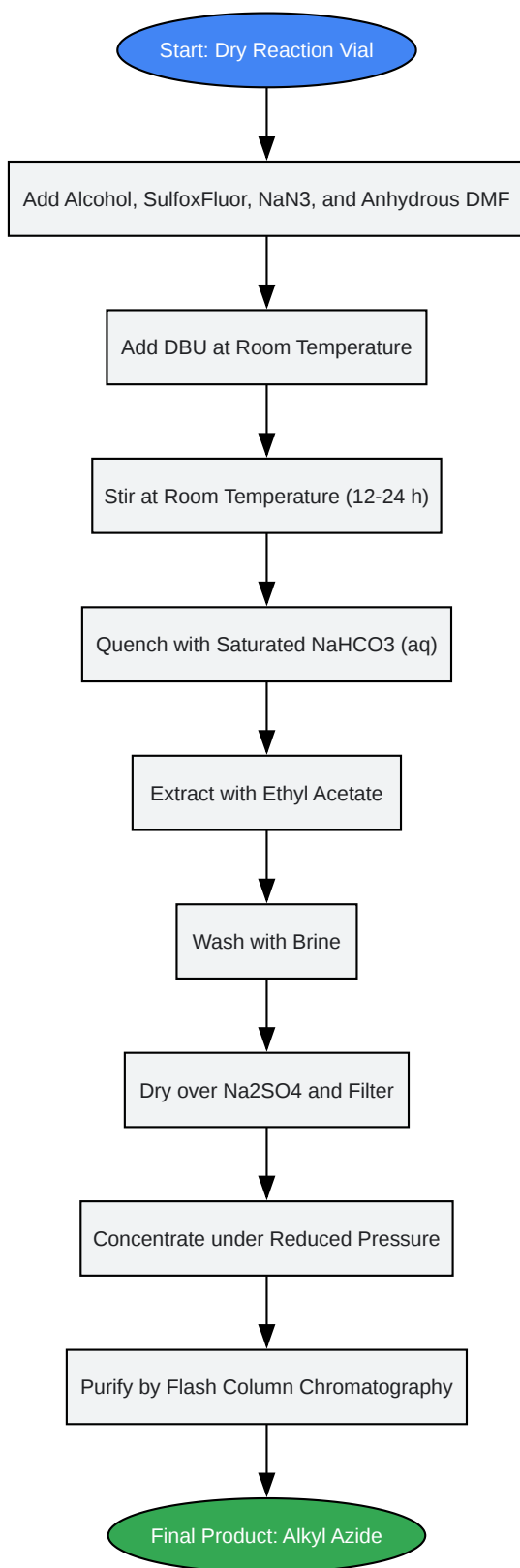


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Caption: Proposed mechanism of **SulfoxFluor**-mediated deoxyazidation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of alkyl azides from alcohols using this protocol.



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Caption: General experimental workflow for deoxyazidation.

Safety Precautions

- Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can liberate highly toxic and explosive hydrazoic acid.
- DBU is a strong, non-nucleophilic base and should be handled with care.
- **SulfoxFluor** is a fluorinating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).
- All reactions should be performed in a well-ventilated fume hood.

Conclusion

The **SulfoxFluor**-mediated deoxyazidation of alcohols with NaN_3 is a robust and versatile method for the synthesis of alkyl azides.[1] Its mild reaction conditions, broad substrate scope, and high yields make it an attractive methodology for applications in academic research and the pharmaceutical industry. The detailed protocols and data provided herein should enable researchers to successfully implement this valuable transformation in their synthetic endeavors.

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